molecular formula C6H10N2S B13646709 2-(3-Methylisothiazol-5-yl)ethan-1-amine

2-(3-Methylisothiazol-5-yl)ethan-1-amine

Cat. No.: B13646709
M. Wt: 142.22 g/mol
InChI Key: UWMFRVGAHVMCKR-UHFFFAOYSA-N
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Description

2-(3-Methylisothiazol-5-yl)ethan-1-amine is an organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylisothiazol-5-yl)ethan-1-amine typically involves the formation of the thiazole ring followed by the introduction of the ethanamine side chain. One common method involves the reaction of 3-methylisothiazole with ethylene diamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through crystallization or distillation.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is typically purified using techniques such as recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylisothiazol-5-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Acyl chlorides or anhydrides are used for amide formation, often in the presence of a base like triethylamine.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Amides and other substituted derivatives.

Scientific Research Applications

2-(3-Methylisothiazol-5-yl)ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Methylisothiazol-5-yl)ethan-1-amine involves its interaction with biological targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of the target molecules. The amine group can form covalent bonds with electrophilic sites on proteins or other biomolecules, leading to changes in their function.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Methylthiazol-5-yl)ethan-1-amine: Similar structure but lacks the isothiazole ring.

    2-(3-Methylisoxazol-5-yl)ethan-1-amine: Contains an isoxazole ring instead of a thiazole ring.

Uniqueness

2-(3-Methylisothiazol-5-yl)ethan-1-amine is unique due to the presence of both sulfur and nitrogen in the thiazole ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of the thiazole ring with the ethanamine side chain provides a versatile scaffold for further chemical modifications and applications.

Properties

Molecular Formula

C6H10N2S

Molecular Weight

142.22 g/mol

IUPAC Name

2-(3-methyl-1,2-thiazol-5-yl)ethanamine

InChI

InChI=1S/C6H10N2S/c1-5-4-6(2-3-7)9-8-5/h4H,2-3,7H2,1H3

InChI Key

UWMFRVGAHVMCKR-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=C1)CCN

Origin of Product

United States

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